Gp100 (25-33), human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H82N16O14 |

|---|---|

Molecular Weight |

1155.3 g/mol |

IUPAC Name |

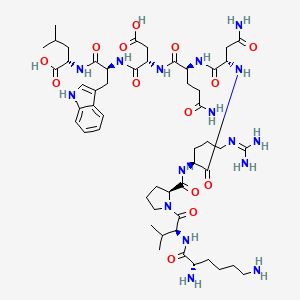

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C52H82N16O14/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59)/t30-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1 |

InChI Key |

BPGNBLOBUNIDNC-DYJKEWDMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

Gp100 (25-33) T Cell Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the recognition of the Gp100 (25-33) epitope by T cells. We delve into the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and manipulating this key interaction in the context of melanoma immunotherapy.

Core Recognition Mechanism

The recognition of the melanoma-associated antigen Gp100 by CD8+ cytotoxic T lymphocytes (CTLs) is a cornerstone of anti-tumor immunity. Specifically, the Gp100 (25-33) peptide, with the amino acid sequence KVPRNQDWL, is a well-characterized epitope restricted by the murine major histocompatibility complex (MHC) class I molecule H-2Db.[1] In humans, other Gp100 epitopes, such as Gp100(280-288) (YLEPGPVTA), are presented by HLA-A*0201.[2][3][4] The interaction between the T cell receptor (TCR) on a CD8+ T cell and the Gp100 peptide presented by an MHC class I molecule on a melanoma cell is the primary event initiating an anti-tumor immune response.

The affinity of this TCR-pMHC interaction is a critical determinant of T cell activation and subsequent anti-tumor efficacy.[5] Studies have shown that even subtle changes in the peptide sequence can significantly alter TCR binding and T cell function. For instance, altered peptide ligands (APLs) have been developed to enhance the immunogenicity of Gp100 by increasing the stability of the peptide-MHC complex or by optimizing the contacts with the TCR.

Quantitative Analysis of Gp100-TCR Interaction

The biophysical parameters of the TCR-pMHC interaction are crucial for predicting the potency of a T cell response. Surface plasmon resonance (SPR) is a commonly used technique to measure the binding affinity (KD), while functional assays determine the concentration of peptide required for half-maximal T cell activation (EC50).

| TCR Clone | Peptide | MHC | Binding Affinity (KD) (µM) | T Cell Response (EC50) (nM) | Reference |

| T4H2 | gp100 (209-217, 2M) | HLA-A0201 | 1.8 ± 0.6 | 1.65 (IFN-γ release) | |

| R6C12 | gp100 (209-217, 2M) | HLA-A0201 | 37 ± 13 | 9.6 (IFN-γ release) | |

| SILv44 | gp100 (209-217, 2M) | HLA-A0201 | 155 ± 53 | 30 (IFN-γ release) | |

| SILv44 | gp100 (209-217, WT) | HLA-A0201 | Stronger than T4H2 | Higher functional avidity | |

| T4H2 | gp100 (209-217, WT) | HLA-A*0201 | Weaker than SILv44 | Lower functional avidity | |

| PMEL17 | gp100 (280-288, YLE) | HLA-A2 | 7.6 | Not specified | |

| PMEL17 | gp100 (280-288, YLE-9V) | HLA-A2 | 6.3 | Not specified | |

| gp100 TCR | gp100 (280-288, YLE) | HLA-A2 | 26.5 | Not specified | |

| gp100 TCR | gp100 (280-288, YLE-9V) | HLA-A2 | 21.9 | Not specified |

Signaling Pathways in Gp100 T Cell Recognition

The binding of the TCR to the Gp100-MHC complex initiates a cascade of intracellular signaling events, leading to T cell activation, proliferation, cytokine production, and cytotoxic activity.

Experimental Protocols

T Cell Activation Assay (General Protocol)

This protocol outlines a common method for assessing T cell activation by measuring cytokine production or proliferation following stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

Antigen-Presenting Cells (APCs) or peptide-pulsed target cells (e.g., T2 cells)

-

Gp100 (25-33) peptide

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

-

96-well cell culture plates

-

Cytokine detection kit (e.g., ELISA or CBA) or proliferation assay reagents (e.g., [3H]-thymidine or CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (for positive control)

Procedure:

-

Preparation of Target Cells:

-

If using peptide-pulsed target cells, incubate APCs or T2 cells with varying concentrations of the Gp100 (25-33) peptide for 1-2 hours at 37°C.

-

Wash the cells to remove excess peptide.

-

-

Co-culture:

-

Plate the target cells in a 96-well plate.

-

Add T cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

-

Include a positive control (e.g., T cells stimulated with anti-CD3/CD28 antibodies) and a negative control (T cells with unpulsed target cells).

-

-

Incubation:

-

Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Readout:

-

Cytokine Release Assay: Collect the supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α) using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.

-

Proliferation Assay:

-

For [3H]-thymidine incorporation, pulse the cells with 1 µCi of [3H]-thymidine for the last 18 hours of culture, then harvest the cells and measure radioactivity.

-

For CFSE-based assays, label T cells with CFSE before co-culture and analyze dye dilution by flow cytometry after incubation.

-

-

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol provides a general outline for measuring the binding kinetics and affinity between a soluble TCR and a pMHC complex using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Soluble, purified TCR and Gp100-MHC complex

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Chip Preparation:

-

Activate the sensor chip surface using the amine coupling kit.

-

-

Ligand Immobilization:

-

Immobilize the TCR onto the sensor chip surface. The amount of immobilized protein should be optimized to avoid mass transport limitations.

-

-

Analyte Injection:

-

Inject a series of concentrations of the soluble Gp100-MHC complex (analyte) over the sensor surface at a constant flow rate.

-

Include a buffer-only injection as a reference.

-

-

Data Acquisition:

-

Measure the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Conclusion

The recognition of the Gp100 (25-33) epitope by T cells is a complex and highly regulated process. A thorough understanding of the molecular interactions, signaling pathways, and quantitative biophysical parameters is essential for the rational design of novel immunotherapies for melanoma. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area of oncology.

References

- 1. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 2. A Molecular Switch Abrogates Glycoprotein 100 (gp100) T-cell Receptor (TCR) Targeting of a Human Melanoma Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MOLECULAR PROPERTIES OF GP100-REACTIVE T CELL RECEPTORS DRIVE THE CYTOKINE PROFILE AND ANTITUMOR EFFICACY OF TRANSGENIC HOST T CELLS - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Gp100 (25-33) in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycoprotein 100 (Gp100) is a tumor-associated antigen frequently expressed in melanoma cells, making it a key target for immunotherapy. The Gp100 (25-33) peptide, a specific epitope of this protein, has been extensively investigated as a component of therapeutic cancer vaccines. This technical guide provides an in-depth overview of the mechanism of action of Gp100 (25-33) in melanoma, focusing on its role in eliciting a cytotoxic T-lymphocyte response. It includes a summary of clinical trial data, detailed experimental protocols for immunological monitoring, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Gp100 (25-33) as a Melanoma Antigen

Gp100, also known as Pmel17, is a transmembrane glycoprotein involved in the biogenesis of melanosomes within melanocytes.[1][2] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for therapies designed to specifically attack cancerous tissue.[3][4] The Gp100 (25-33) peptide, with the amino acid sequence ITQLEWLLR, is an immunogenic epitope that can be presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2.[5] This presentation is a critical first step in the activation of the adaptive immune system against melanoma.

The human version of the Gp100 (25-33) peptide has been shown to be more immunogenic than its murine counterpart. This enhanced immunogenicity is attributed to a higher binding affinity for MHC class I molecules, which leads to a more stable peptide-MHC complex on the surface of antigen-presenting cells (APCs) and a more robust activation of self-reactive, tumoricidal CD8+ T-cells.

Mechanism of Action: Eliciting an Anti-Tumor Immune Response

The therapeutic efficacy of Gp100 (25-33)-based vaccines hinges on their ability to stimulate a potent and specific CD8+ cytotoxic T-lymphocyte (CTL) response against melanoma cells. This process can be broken down into several key stages:

-

Antigen Presentation: Following administration, the Gp100 (25-33) peptide is taken up by professional APCs, such as dendritic cells (DCs). Inside the APC, the peptide is loaded onto MHC class I molecules and transported to the cell surface.

-

T-Cell Activation: Naive CD8+ T-cells with T-cell receptors (TCRs) that recognize the Gp100 (25-33)-MHC complex interact with the APCs in the lymph nodes. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of Gp100-specific CD8+ T-cells.

-

Tumor Cell Recognition and Killing: The activated CTLs then circulate throughout the body and recognize the same Gp100 (25-33)-MHC complex presented on the surface of melanoma cells. Upon recognition, the CTLs release cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the melanoma cells.

This mechanism of action is central to the anti-tumor effect observed in preclinical and clinical studies of Gp100 (25-33)-based immunotherapies.

Clinical Efficacy of Gp100 (25-33)-Based Immunotherapy

A pivotal phase III clinical trial investigated the efficacy of a Gp100 peptide vaccine in combination with high-dose interleukin-2 (IL-2) in patients with advanced melanoma. The results of this trial provided key quantitative data on the clinical benefits of this approach.

| Clinical Endpoint | Gp100 Vaccine + IL-2 | IL-2 Alone | p-value |

| Overall Clinical Response Rate | 16% | 6% | 0.03 |

| Progression-Free Survival (PFS) | 2.2 months | 1.6 months | 0.008 |

| Median Overall Survival (OS) | 17.8 months | 11.1 months | 0.06 |

Table 1: Quantitative Data from a Phase III Clinical Trial of Gp100 Peptide Vaccine and IL-2 in Advanced Melanoma. This table summarizes the key efficacy endpoints from a randomized clinical trial involving 185 patients with stage III or IV melanoma.

Patient Demographics and Eligibility

Patients enrolled in this landmark study had metastatic melanoma and were required to express the HLA-A*0201 allele to ensure the presentation of the Gp100 peptide. The patient population was balanced between the two treatment arms.

| Characteristic | Gp100 Vaccine + IL-2 (n=91) | IL-2 Alone (n=94) |

| Median Age (years) | 51 | 51 |

| Male Sex (%) | 64 | 63 |

| Stage M1c Disease (%) | 53 | 54 |

Table 2: Patient Demographics from the Phase III Gp100 Vaccine and IL-2 Trial. This table provides a snapshot of the baseline characteristics of the patients enrolled in the study.

Experimental Protocols for Immunological Monitoring

The evaluation of the immune response induced by Gp100 (25-33) vaccines is crucial for assessing their biological activity. The following are detailed methodologies for key experiments cited in the field.

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of Gp100 immunotherapy, it is used to measure the number of Gp100-specific T-cells that produce interferon-gamma (IFN-γ) upon stimulation.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a sterile blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.

-

Cell Plating: Prepare peripheral blood mononuclear cells (PBMCs) from the patient and add them to the wells at a concentration of 2-5 x 10^5 cells/well.

-

Stimulation: Add the Gp100 (25-33) peptide to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

MHC-Dextramer Assay

MHC-Dextramer technology allows for the direct detection and quantification of antigen-specific T-cells using flow cytometry. Dextramers are fluorescently labeled polymers carrying multiple MHC-peptide complexes, which provides a high-avidity binding to specific T-cell receptors.

Protocol:

-

Cell Preparation: Isolate PBMCs from the patient and wash them in a suitable buffer (e.g., PBS with 2% FBS).

-

Staining: Resuspend 1-2 x 10^6 PBMCs in 50 µL of staining buffer. Add the Gp100 (25-33)-HLA-A2 Dextramer reagent at the recommended concentration.

-

Incubation: Incubate for 10 minutes at room temperature in the dark.

-

Surface Marker Staining: Add fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) to the cell suspension.

-

Incubation: Incubate for 20 minutes on ice in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and acquire the data on a flow cytometer.

-

Analysis: Gate on the CD3+ and CD8+ T-cell populations and quantify the percentage of cells that are positive for the Gp100-Dextramer.

Cytotoxicity Assay

A cytotoxicity assay measures the ability of CTLs to kill target cells. A common method is the chromium-51 (51Cr) release assay, although non-radioactive alternatives are also widely used.

Protocol (51Cr Release Assay):

-

Target Cell Labeling: Label melanoma target cells (expressing HLA-A2 and Gp100) with 51Cr by incubating them with Na2(51Cr)O4 for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells three times to remove excess 51Cr.

-

Co-culture: Co-culture the labeled target cells with effector T-cells (patient's PBMCs or isolated CD8+ T-cells) at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: CPM from wells with effector and target cells.

-

Spontaneous Release: CPM from wells with target cells only (measures baseline leakage).

-

Maximum Release: CPM from wells with target cells lysed with a detergent (e.g., Triton X-100).

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of T-Cell Activation

The interaction between the Gp100 (25-33)-MHC complex and the TCR initiates a cascade of intracellular signaling events within the T-cell, leading to its activation.

References

Gp100(25-33): A Tumor-Associated Antigen for Melanoma Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycoprotein 100 (Gp100) is a melanosomal differentiation antigen overexpressed in the majority of melanoma tumors, making it a key target for cancer immunotherapy.[1] The Gp100(25-33) peptide, a nine-amino-acid epitope (KVPRNQDWL in humans), is a critical component of this antigen as it is recognized by cytotoxic T lymphocytes (CTLs) in the context of the Major Histocompatibility Complex (MHC) class I molecule H-2Db.[2][3] This recognition event triggers a cascade of signaling events within the T cell, leading to its activation and the subsequent elimination of tumor cells expressing the Gp100 antigen. This guide provides a comprehensive overview of Gp100(25-33) as a tumor-associated antigen, detailing its immunological properties, experimental methodologies for its study, and its application in preclinical and clinical settings.

Immunological Properties of Gp100(25-33)

The immunogenicity of the Gp100(25-33) peptide is a cornerstone of its utility in cancer vaccines. The human variant of the peptide (hGp100(25-33)) exhibits a significantly higher binding affinity for the H-2Db MHC class I molecule compared to its murine counterpart (mGp100(25-33), sequence EGSRNQDWL).[4][5] This enhanced affinity leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells (APCs), resulting in more potent T-cell activation and a stronger anti-tumor immune response.

The frequency of naive CD8+ T cells specific for the Gp100(25-33) self-antigen is estimated to be very low, approximately 1 in 1 million CD8+ T cells. This low precursor frequency can be a limiting factor in mounting an effective anti-tumor response. Therefore, various immunotherapeutic strategies have been developed to expand this population of tumor-specific T cells.

Quantitative Analysis of Gp100(25-33)-Specific Immune Responses

The efficacy of Gp100(25-33)-based immunotherapies is often evaluated by quantifying the resulting T-cell responses and the impact on tumor growth. The following tables summarize key quantitative data from various preclinical studies.

| Treatment Group | T-Cell Response Metric | Fold Increase vs. Control | Reference |

| DC-V (Dendritic Cell Vaccine) | Frequency of pmel-1 CD8+ T cells in spleen | >30-fold | |

| SP-V (Synthetic Peptide Vaccine) | Frequency of pmel-1 CD8+ T cells in spleen | ~7-fold | |

| Adoptive transfer + gp100(25-33)/DC vaccine + IL-2 | Number of gp100-specific CD8+ T cells in tumor | Significantly higher than ACT alone | |

| hgp100 plasmid vaccination | Absolute number of tetramer+ CD8+ T cells in draining lymph nodes | ~10-fold with 10^3 pmel-1 cell transfer |

Table 1: T-Cell Response to Gp100(25-33) Immunization. This table presents the fold increase in the frequency or number of Gp100(25-33)-specific T cells following different vaccination strategies compared to control groups.

| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| DC-V + anti-PD-1 | B16F10 Melanoma | Significant regression | Prolonged survival | |

| Adoptive transfer + gp100(25-33)/DC vaccine + IL-2 | B16F10 Melanoma (intracranial) | Significant delay in tumor progression | Increased survival | |

| hgp100 plasmid vaccination + 10^3 pmel-1 cells | B16F10 Melanoma | Significant tumor growth delay | Not specified | |

| Melphalan + Dynamic Control | B16 Melanoma | Significant reduction in tumor volume | Statistically superior outcome |

Table 2: Anti-Tumor Efficacy of Gp100(25-33)-Based Therapies. This table summarizes the in vivo anti-tumor effects of various Gp100(25-33)-targeting immunotherapies in the B16 melanoma mouse model.

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The recognition of the Gp100(25-33)-MHC complex by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade. This process, crucial for T-cell activation, is depicted in the following diagram.

Experimental Workflow for Gp100(25-33) Immunotherapy in a Murine Melanoma Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a Gp100(25-33)-based vaccine in a preclinical mouse model.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis of Gp100(25-33) (KVPRNQDWL)

This protocol outlines the manual Fmoc solid-phase peptide synthesis of the human Gp100(25-33) peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Leu-OH, 3 equivalents) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Trp, Asp, Gln, Asn, Arg, Pro, Val, Lys).

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

B16F10 Melanoma Mouse Model

This protocol describes the establishment of a subcutaneous B16F10 melanoma model in C57BL/6 mice.

Materials:

-

B16F10 melanoma cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

C57BL/6 mice (6-8 weeks old)

-

Syringes and needles

Procedure:

-

Cell Culture: Culture B16F10 cells in complete medium until they reach 70-80% confluency.

-

Cell Preparation:

-

Trypsinize the cells and wash them with PBS.

-

Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

-

-

Tumor Implantation:

-

Shave the flank of the C57BL/6 mice.

-

Inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the shaved flank.

-

-

Tumor Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure the tumor dimensions (length and width) every 2-3 days using calipers.

-

Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

-

Euthanize mice when tumors reach a predetermined size or show signs of ulceration, according to institutional animal care guidelines.

-

ELISPOT Assay for IFN-γ Secretion

This protocol details the enzyme-linked immunospot (ELISPOT) assay to quantify Gp100(25-33)-specific, IFN-γ-secreting T cells.

Materials:

-

96-well ELISPOT plates pre-coated with anti-mouse IFN-γ antibody

-

Splenocytes from immunized and control mice

-

Gp100(25-33) peptide (10 µg/mL)

-

Concanavalin A (ConA) as a positive control

-

Complete RPMI medium

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP)

-

BCIP/NBT substrate

-

ELISPOT plate reader

Procedure:

-

Cell Plating:

-

Add 2 x 10^5 splenocytes per well to the pre-coated ELISPOT plate.

-

Add Gp100(25-33) peptide to the experimental wells.

-

Add ConA to the positive control wells and medium only to the negative control wells.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-ALP. Incubate for 1 hour.

-

-

Development:

-

Wash the plate and add the BCIP/NBT substrate.

-

Monitor for the appearance of spots and stop the reaction by washing with distilled water.

-

-

Analysis: Air-dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS)

This protocol describes the staining of intracellular cytokines (e.g., IFN-γ, TNF-α) in T cells for flow cytometric analysis.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs)

-

Gp100(25-33) peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-mouse CD8, CD4, and other surface marker antibodies conjugated to fluorochromes

-

Fixation/Permeabilization buffer

-

Anti-mouse IFN-γ and TNF-α antibodies conjugated to fluorochromes

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Incubate splenocytes (1-2 x 10^6 cells/well) with Gp100(25-33) peptide for 1-2 hours at 37°C.

-

Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells and stain with antibodies against surface markers (e.g., CD8, CD4) for 30 minutes on ice.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at room temperature.

-

-

Intracellular Staining:

-

Wash the cells with permeabilization buffer.

-

Add antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and incubate for 30 minutes at room temperature in the dark.

-

-

Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.

Conclusion

The Gp100(25-33) peptide remains a valuable tool in the development of immunotherapies for melanoma. Its well-characterized immunogenicity and the availability of robust preclinical models make it an excellent platform for evaluating novel vaccine adjuvants, delivery systems, and combination therapies. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy. While clinical responses to Gp100-based vaccines have been modest, ongoing research into optimizing vaccine formulations and combination strategies holds the potential to unlock the full therapeutic benefit of targeting this important tumor-associated antigen.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Characterization of the Gp100 (25-33) Epitope

This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the Gp100 (25-33) epitope, a key target in melanoma immunotherapy.

Introduction

Glycoprotein 100 (Gp100), also known as Pmel17, is a melanosomal differentiation antigen expressed in normal melanocytes and the majority of malignant melanomas.[1] Its shared expression between normal and cancerous tissue makes it a "self-antigen," which typically poses a challenge for immunotherapy due to immunological tolerance. However, the discovery of specific T-cell epitopes within Gp100 has paved the way for novel cancer vaccine and adoptive T-cell therapy strategies.

A pivotal breakthrough in this area was the identification of the Gp100 (25-33) peptide epitope. Research demonstrated that while the murine version of this epitope was poorly immunogenic, its human homologue could elicit a potent anti-tumor immune response in mice, capable of targeting and rejecting melanoma cells.[2] This guide details the scientific journey of this discovery and the characterization of its immunological properties.

Discovery of the Gp100 (25-33) Epitope

The foundation for the discovery of the Gp100 (25-33) epitope was the observation of xenogeneic immunity. Researchers found that immunizing C57BL/6 mice with a recombinant vaccinia virus encoding human Gp100 (hGp100) could induce a protective CD8+ T-cell response against a subsequent challenge with murine B16 melanoma cells.[2] In contrast, immunization with the murine homologue of Gp100 (mGp100) failed to produce a similar protective effect.[2]

This led to the hypothesis that a specific epitope within the human Gp100 protein was responsible for breaking immune tolerance and generating a cross-reactive T-cell response against the murine counterpart. Subsequent research identified a 9-amino acid peptide, spanning residues 25 to 33, as the key epitope restricted by the murine MHC class I molecule H-2Db.[3] This epitope was found to be the primary target of the CD8+ T-cells responsible for the anti-tumor effect.

Caption: Workflow of the Gp100 (25-33) Epitope Discovery.

Characterization of the Epitope

The differential immunogenicity between the human and murine Gp100 (25-33) peptides was traced to differences in their amino acid sequences and, consequently, their interaction with the MHC class I molecule H-2Db.

Amino Acid Sequence and MHC Binding Affinity

The human and murine Gp100 (25-33) epitopes differ at the first three N-terminal amino acid positions. These alterations, while seemingly minor, have a profound impact on the peptide's ability to bind to and stabilize the H-2Db molecule. The human peptide, hGp100 (25-33), exhibits a significantly higher binding affinity for H-2Db compared to its murine counterpart, mGp100 (25-33). This was demonstrated in MHC class I stabilization assays using TAP-deficient RMA-S cells, where the hGp100 (25-33) peptide stabilized H-2Db molecules at a concentration approximately 100-fold lower than the mGp100 (25-33) peptide.

T-Cell Recognition and Activation

The enhanced MHC binding affinity of hGp100 (25-33) translates into more potent T-cell recognition and activation. T-cells stimulated with the human peptide show a 3-log increase in their ability to release interferon-gamma (IFN-γ) compared to those stimulated with the murine peptide. This heightened sensitivity means that a much lower concentration of the hGp100 (25-33) peptide is required to trigger a T-cell response. This phenomenon, where an altered peptide ligand (in this case, the human version) elicits a stronger immune response than the native peptide, is referred to as a "heteroclitic" response.

In Vivo Anti-Tumor Efficacy

The superior immunogenicity of the hGp100 (25-33) epitope is directly correlated with its in vivo anti-tumor efficacy. Mice immunized with constructs encoding the hGp100 (25-33) minigene were protected against B16 melanoma challenge, whereas those immunized with the mGp100 (25-33) minigene were not. Furthermore, the adoptive transfer of T-cells specific for Gp100 (25-33) into tumor-bearing mice resulted in a significant reduction in tumor burden.

Caption: T-Cell Activation upon Gp100 (25-33) Recognition.

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of the Gp100 (25-33) epitope.

Table 1: Gp100 (25-33) Peptide Sequences

| Epitope | Sequence |

|---|---|

| Human Gp100 (25-33) | KVPRNQDWL |

| Murine Gp100 (25-33) | EGSRNQDWL |

Table 2: MHC Binding and T-Cell Recognition

| Peptide | Half-maximal MHC Stabilization (M) | Half-maximal T-Cell Recognition (M) |

|---|---|---|

| hGp100 (25-33) | ~10⁻⁸ | ~10⁻¹¹ |

| mGp100 (25-33) | ~10⁻⁶ | ~10⁻⁸ |

Data derived from published studies and presented as approximate values for comparison.

Table 3: In Vivo Tumor Protection

| Immunization Group | Tumor Growth Outcome |

|---|---|

| hGp100 (25-33) minigene | Protection against B16 melanoma challenge |

| mGp100 (25-33) minigene | No protection; progressive tumor growth |

Based on findings from xenogeneic DNA immunization models.

Experimental Protocols

MHC Class I Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient cells.

-

Cell Culture: Culture RMA-S cells, which lack the TAP transporter, at 37°C. For the assay, incubate the cells at a reduced temperature (e.g., 26°C) for 18-24 hours to allow for the accumulation of empty H-2Db molecules on the cell surface.

-

Peptide Pulsing: Harvest the cells and resuspend them in serum-free media. Aliquot the cells into a 96-well plate and add various concentrations of the test peptides (e.g., hGp100 (25-33), mGp100 (25-33)) and control peptides. Incubate for 1-4 hours at the reduced temperature.

-

Stabilization: Shift the temperature to 37°C for 2-4 hours to induce the denaturation of unstable, empty MHC molecules.

-

Staining: Wash the cells and stain them with a fluorescently-labeled monoclonal antibody specific for folded H-2Db (e.g., FITC-conjugated KH95).

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the number of stable peptide-MHC complexes on the cell surface.

-

Data Analysis: Plot the MFI against the peptide concentration to determine the concentration required for half-maximal stabilization.

IFN-γ Release Assay

This assay quantifies the activation of specific T-cells by measuring their cytokine production in response to antigen presentation.

-

T-Cell Generation: Generate Gp100 (25-33)-specific CD8+ T-cells by immunizing mice with a relevant vaccine (e.g., recombinant vaccinia virus encoding hGp100) and then isolating splenocytes. Restimulate these splenocytes in vitro with the peptide of interest.

-

Target Cell Preparation: Use a suitable target cell line, such as EL-4 cells (H-2b), and pulse them with various concentrations of the test peptides for 1-2 hours at 37°C.

-

Co-culture: Co-culture the effector T-cells with the peptide-pulsed target cells at a specific effector-to-target ratio (e.g., 10:1) for 18-24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.

-

ELISA/ELISPOT: Quantify the amount of IFN-γ in the supernatant using a standard ELISA kit or perform an ELISPOT assay to determine the frequency of IFN-γ-secreting cells.

-

Data Analysis: Plot the IFN-γ concentration or spot-forming units against the peptide concentration to determine the half-maximal effective concentration (EC50) for T-cell activation.

In Vivo Tumor Rejection Experiment

This experiment evaluates the ability of a vaccine or T-cell therapy to control tumor growth in a living animal model.

-

Animal Model: Use C57BL/6 mice, which are syngeneic with the B16 melanoma cell line.

-

Immunization: Vaccinate groups of mice with different constructs, such as plasmid DNA or recombinant viruses encoding hGp100 (25-33), mGp100 (25-33), or a control antigen. Administer prime and boost immunizations according to the desired schedule.

-

Tumor Challenge: After the immunization period, challenge the mice by subcutaneously injecting a tumorigenic dose of B16 melanoma cells.

-

Tumor Monitoring: Measure the tumor size (e.g., using calipers to measure perpendicular diameters) every 2-3 days.

-

Data Analysis: Plot the average tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the experimental and control groups. Survival curves can also be generated.

Caption: Workflow for an In Vivo Tumor Rejection Experiment.

Conclusion

The discovery and characterization of the Gp100 (25-33) epitope represent a landmark in tumor immunology. The identification of a heteroclitic human peptide capable of breaking tolerance to a murine self-antigen provided a powerful tool for developing immunotherapies against melanoma. The detailed understanding of its superior MHC binding affinity and consequent T-cell activation has informed the rational design of peptide-based vaccines and the generation of high-avidity T-cells for adoptive cell transfer therapies, strategies that continue to be refined for clinical application.

References

An In-Depth Technical Guide to the Immunogenicity of Human Gp100 (25-33) Peptide

Introduction

The human glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a lineage-specific differentiation antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The peptide fragment spanning amino acids 25-33 of human Gp100, with the sequence KVPRNQDWL, is a well-characterized, immunogenic epitope capable of eliciting a CD8+ T-cell response.[1][2][3][4] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice, making it a critical tool in preclinical melanoma immunotherapy models.[1] Its ability to activate melanoma-specific cytotoxic T lymphocytes (CTLs) has positioned it as a key candidate for cancer vaccine development. This guide provides a comprehensive overview of the immunogenicity of the human Gp100 (25-33) peptide, detailing its mechanism of action, comparative immunogenicity with its murine homolog, experimental protocols for its evaluation, and strategies to enhance its therapeutic efficacy.

Core Concepts of Gp100 (25-33) Immunogenicity

The human Gp100 (25-33) peptide is a non-mutated "self" antigen, and its immunogenicity is a subject of intense study. A key aspect of its preclinical evaluation involves xenogeneic immunization, where the human peptide is used to immunize mice. This approach is often superior to using the autologous (mouse) counterpart.

Xenogeneic versus Autologous Immunogenicity:

The murine homolog of the Gp100 (25-33) peptide has the sequence EGSRNQDWL. Although homologous, the three amino acid differences at the N-terminus result in significantly lower immunogenicity compared to the human version in C57BL/6 mice. The superior immunogenicity of the human Gp100 (25-33) peptide is largely attributed to its higher binding affinity for the H-2Db MHC class I molecule. This enhanced binding leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells (APCs), resulting in more robust activation of Gp100-specific CD8+ T cells.

Quantitative Data on Immunogenicity

The enhanced immunogenicity of the human Gp100 (25-33) peptide over its murine counterpart has been quantified in several key studies. The data highlight significant differences in MHC binding, T-cell activation, and the resulting in vivo responses.

| Parameter | Human Gp100 (25-33) | Murine Gp100 (25-33) | Fold Difference | Reference |

| MHC Class I (H-2Db) Stabilization | ~100-fold lower concentration for 50% stabilization | Higher concentration required | ~100x | |

| T-Cell IFN-γ Release Triggering | Recognized at concentrations as low as 10⁻¹¹ M | Recognized at concentrations as low as 10⁻⁹ M | ~1000x |

Table 1: Comparative Affinity and T-Cell Recognition of Human vs. Murine Gp100 (25-33) Peptides.

| Vaccination Strategy | Adjuvant/Delivery System | Outcome Measure | Result | Reference |

| DNA Vaccine | Salmonella typhimurium carrier | Tumor Protection | At least equal to xenogeneic (human peptide) immunization | |

| Peptide Vaccination | CpG Oligodeoxynucleotide | IFN-γ secreting T-cells | Significant increase in specific T-cells vs. control | |

| Peptide Vaccination | Poly(I:C) or CpG | In vivo killing | Enhanced killing of target cells | |

| Dendritic Cells (DCs) pulsed with peptide-decorated liposomes | In combination with anti-PD-1 therapy | Tumor Growth Regression | Significant regression and prolonged survival | |

| DNA Vaccine | Fused with MIP3α chemokine | CD8+ T-cell response | 46% increase in specific CD8+ T-cells vs. antigen alone |

Table 2: Summary of In Vivo Immunogenicity from Various Gp100 (25-33) Vaccination Protocols.

Experimental Protocols

Evaluating the immunogenicity of Gp100 (25-33) involves a range of standardized immunological assays.

MHC Class I Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of cells that are deficient in peptide transport, such as RMA-S cells.

-

Cell Culture: Culture RMA-S cells (which lack a functional TAP transporter) at 37°C. A subsequent incubation at a lower temperature (e.g., 26°C) for 18-24 hours allows for the surface expression of unstable, empty H-2Db molecules.

-

Peptide Pulsing: Incubate the RMA-S cells with serial dilutions of the Gp100 (25-33) peptide (and control peptides) for a few hours at the lower temperature.

-

Stabilization: Shift the temperature back to 37°C for 2-4 hours. Unbound or weakly bound MHC molecules will denature, while those stabilized by high-affinity peptides will remain on the surface.

-

Staining and Analysis: Stain the cells with a fluorescently-labeled antibody specific for correctly folded H-2Db molecules.

-

Data Acquisition: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) correlates with the level of stabilized H-2Db on the cell surface. The concentration of peptide required for half-maximal stabilization is then calculated.

IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific T cells based on their cytokine secretion.

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals. Add a defined number of these cells to the wells.

-

Antigen Stimulation: Stimulate the cells in the wells with the Gp100 (25-33) peptide (typically at 1-10 µg/mL). Include positive (e.g., mitogen) and negative (no peptide) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine secretion.

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Development: Add a substrate that precipitates upon enzymatic cleavage, forming a visible spot at the site of cytokine secretion.

-

Analysis: Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

In Vivo Cytotoxicity Assay

This assay directly measures the ability of CTLs to kill target cells in a living animal.

-

Target Cell Preparation: Isolate splenocytes from a naive, syngeneic donor mouse (e.g., congenic CD45.1 mouse to distinguish from recipient CD45.2 cells).

-

Peptide Pulsing and Labeling: Split the splenocyte population into two. Pulse one population with the Gp100 (25-33) peptide (1 µg/ml) and label it with a high concentration of a fluorescent dye like CFSE (CFSEhigh). The second population serves as an unpulsed control and is labeled with a low concentration of CFSE (CFSElow) or a different dye like Brilliant Violet.

-

Adoptive Transfer: Mix the two labeled cell populations in a 1:1 ratio and inject them intravenously into the previously immunized recipient mice.

-

In Vivo Killing: Allow 18-24 hours for the recipient's CTLs to find and lyse the peptide-pulsed target cells.

-

Analysis: Isolate splenocytes from the recipient mice and analyze them by flow cytometry.

-

Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice.

Visualizing Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate the key biological and experimental processes related to Gp100 (25-33) immunogenicity.

Caption: MHC Class I antigen presentation pathway for the Gp100 peptide.

Caption: Simplified signaling cascade for CD8+ T-cell activation.

Caption: Typical experimental workflow for assessing vaccine efficacy.

Strategies to Enhance Immunogenicity

Given that Gp100 is a self-antigen, overcoming immunological tolerance is a major challenge. Several strategies are employed to boost the immune response against the Gp100 (25-33) peptide.

-

Altered Peptide Ligands (APLs): Modifications to the peptide sequence can be made to increase its binding affinity for MHC molecules, thereby enhancing its immunogenicity. For example, substitutions at non-anchor positions have been shown to dramatically increase MHC stabilization and the induction of CTLs.

-

Adjuvants: Co-administration of the peptide with an adjuvant is crucial for a potent immune response. Commonly used adjuvants include Incomplete Freund's Adjuvant (IFA), Toll-like receptor (TLR) agonists like CpG oligodeoxynucleotides and Poly(I:C), and cytokines like IL-2. Archaeosomes, vesicles made from archaeal lipids, have also been shown to be potent adjuvants for Gp100 peptide vaccines.

-

Delivery Systems: The method of vaccine delivery significantly impacts its efficacy.

-

Dendritic Cell (DC) Vaccines: Pulsing DCs ex vivo with the Gp100 peptide and re-infusing them into the host is a powerful way to ensure efficient antigen presentation. Using liposomes to decorate DCs with the peptide can further enhance this approach.

-

DNA Vaccines: Plasmid DNA encoding the Gp100 peptide (as a minigene), often fused to other molecules like ubiquitin or chemokines (e.g., MIP3α), can be delivered to induce an endogenous T-cell response.

-

Peptide Modifications for Stability: Conjugating the peptide to molecules like polyethylene glycol (PEG) or cell-penetrating peptides (CPPs) can increase its serum stability and accumulation in lymph nodes, leading to enhanced immunogenicity.

-

Clinical Relevance

The Gp100 peptide has been a component of numerous clinical trials for metastatic melanoma. Phase I trials have demonstrated that vaccination with Gp100 peptides emulsified in IFA is safe and can induce peptide-specific T-cell responses in patients. However, clinical responses have been observed in only a minority of patients. Current research focuses on combination therapies, such as pairing Gp100 vaccination with checkpoint inhibitors (e.g., anti-PD-1), to achieve more robust and durable anti-tumor effects.

Conclusion

The human Gp100 (25-33) peptide is a cornerstone antigen in the preclinical and clinical development of melanoma immunotherapies. Its superior immunogenicity compared to its murine homolog, driven by higher MHC-binding affinity, makes it an invaluable tool for studying anti-tumor immunity. While the peptide alone has limited therapeutic efficacy, strategies employing advanced adjuvants, novel delivery systems, and combination therapies continue to improve its potential. The in-depth understanding of its immunological properties, facilitated by the experimental protocols detailed herein, is essential for designing the next generation of effective cancer vaccines.

References

The Role of Gp100 (25-33) in Anti-Tumor Immunity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Gp100 (25-33) peptide, a critical melanoma-associated antigen, and its role in orchestrating anti-tumor immune responses. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for professionals in the fields of immunology, oncology, and cancer vaccine development.

Core Concepts: Gp100 (25-33) as a Target for Anti-Tumor Immunity

Glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL, is a lineage-specific differentiation antigen expressed in normal melanocytes and overexpressed in melanoma cells.[1][2] The peptide fragment spanning amino acids 25-33 of human Gp100 (hGp100), with the sequence KVPRNQDWL, is a well-characterized H-2Db restricted epitope.[1][3] This peptide is presented on the surface of melanoma cells by Major Histocompatibility Complex (MHC) class I molecules, making it a target for recognition by cytotoxic CD8+ T lymphocytes (CTLs).[4] The activation of these CTLs can lead to the specific recognition and elimination of melanoma cells.

A key aspect of Gp100 (25-33) research is the comparison between the human (hGp100) and murine (mGp100) homologs. The murine peptide, with the sequence EGSRNQDWL, exhibits lower immunogenicity. This difference is attributed to variations in the N-terminal amino acids, which result in a significantly higher binding affinity of the human peptide for the H-2Db MHC class I molecule. This enhanced affinity leads to more stable peptide-MHC complexes, resulting in more potent T-cell activation. Consequently, the human Gp100 (25-33) peptide is considered a "heteroclitic" epitope, capable of inducing a stronger immune response that cross-reacts with the native murine peptide expressed on mouse melanoma cells like B16.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the immunogenicity and anti-tumor efficacy of Gp100 (25-33).

| Peptide | Half-Maximal T-Cell Recognition (M) | Fold Difference | Reference |

| hGp100 (25-33) | ~10⁻¹¹ | ~1,000x lower concentration than mgp100 | |

| mGp100 (25-33) | ~10⁻⁸ |

| Immunization Strategy | Key Finding | Reference |

| Recombinant Vaccinia Virus (rVV) with hGp100 | Elicited a specific CD8+ T cell response | |

| rVV with mGp100 | Non-immunogenic | |

| hGp100 (25-33) Minigene | Sufficient to induce protective tumor immunity | |

| mGp100 (25-33) Minigene | Did not develop protective tumor immunity | |

| Dendritic Cells (DC) pulsed with hGp100 (25-33) | Most effective in protecting against B16F10 melanoma |

Signaling and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in Gp100 (25-33) research, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

T-Cell Stimulation Assay (ELISPOT)

This protocol is adapted from methodologies described for assessing IFN-γ secretion by Gp100 (25-33)-specific T-cells.

Materials:

-

96-well ELISPOT plates

-

Anti-mouse IFN-γ capture and detection antibodies

-

Streptavidin-HRP

-

Substrate solution (e.g., AEC)

-

Splenocytes from immunized mice

-

Gp100 (25-33) peptide (human or murine)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

Procedure:

-

Plate Coating: Coat ELISPOT plates with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plates and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized and control mice. Add 2x10⁵ to 5x10⁵ cells per well.

-

Peptide Stimulation: Add Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Development: Wash and add the substrate solution. Monitor for spot formation.

-

Analysis: Stop the reaction by washing with distilled water. Dry the plates and count the spots using an ELISPOT reader.

In Vivo Cytotoxicity Assay

This protocol outlines the steps for an in vivo killing assay to measure the cytotoxic activity of Gp100 (25-33)-specific CD8+ T-cells.

Materials:

-

Splenocytes from naive congenic mice (e.g., CD45.1)

-

Gp100 (25-33) peptide

-

Fluorescent dyes (e.g., CFSE and Brilliant Violet)

-

Recipient mice (immunized and control)

-

Flow cytometer

Procedure:

-

Target Cell Preparation:

-

Isolate splenocytes from naive congenic mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1 µg/mL of Gp100 (25-33) peptide for 1 hour at 37°C. The other population serves as the unpulsed control.

-

-

Fluorescent Labeling:

-

Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM).

-

Label the unpulsed population with Brilliant Violet.

-

-

Adoptive Transfer:

-

Mix the two labeled populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into immunized and control recipient mice.

-

-

Analysis:

-

After 18-24 hours, harvest spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry.

-

Identify the two target cell populations based on their fluorescent labels.

-

-

Calculation of Specific Lysis:

-

Calculate the ratio of peptide-pulsed to unpulsed cells in both immunized and control mice.

-

The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.

-

Conclusion

The Gp100 (25-33) peptide remains a cornerstone in the study of anti-tumor immunity against melanoma. Its ability to elicit a potent and specific CD8+ T-cell response, particularly the human heteroclitic version, has made it an invaluable tool in preclinical models and a promising component of cancer vaccine strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers aiming to further explore and exploit this important tumor antigen in the fight against melanoma.

References

Gp100 (25-33) Peptide: A Technical Guide for Researchers

An In-depth Examination of the Gp100 (25-33) Peptide Sequence, Structure, and Immunological Significance

This technical guide provides a comprehensive overview of the Gp100 (25-33) peptide, a key epitope in cancer immunotherapy research, particularly in the context of melanoma. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the peptide's sequence, structure, and its interaction with the major histocompatibility complex (MHC), alongside relevant experimental protocols.

Peptide Sequence and Variants

The Gp100 (25-33) peptide is a nonapeptide derived from the glycoprotein 100 (Gp100), also known as Melanocyte protein PMEL or Pmel 17. This protein is a lineage-specific antigen expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The two primary variants of this peptide used in research are the human and mouse orthologs, which differ in their amino acid sequences at the N-terminus.

Table 1: Amino Acid Sequences of Human and Mouse Gp100 (25-33) Peptides

| Species | Amino Acid Sequence (N-terminus to C-terminus) | One-Letter Code |

| Human | Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu | KVPRNQDWL |

| Mouse | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu | EGSRNQDWL |

The human Gp100 (25-33) peptide has been shown to be a more potent immunogen in the context of the mouse H-2Db MHC class I molecule compared to its murine counterpart.[1] This enhanced immunogenicity is attributed to its higher binding affinity for H-2Db.[1][2]

Structural Characteristics

The primary structure of the Gp100 (25-33) peptide is defined by its amino acid sequence. While detailed 3D structural information of the isolated peptide is not extensively available, the conformation of the peptide when bound to the H-2Db MHC class I molecule has been elucidated through X-ray crystallography.[3]

Studies have revealed that the overall conformation of different Gp100 (25-33) peptide variants (including the human KVP and mouse EGS sequences) within the H-2Db binding cleft is largely conserved.[3] The peptides adopt a canonical extended conformation, with key anchor residues interacting with specific pockets within the MHC binding groove. For H-2Db, the primary anchor residues are typically at position 5 (Asparagine, N) and the C-terminus at position 9 (Leucine, L).

The differences in the N-terminal residues between the human and mouse peptides, while not primary anchor residues, significantly influence the stability of the peptide-MHC complex.

Quantitative Data: MHC Binding Affinity

The affinity of the Gp100 (25-33) peptide for the H-2Db MHC class I molecule is a critical determinant of its immunogenicity. The human variant exhibits a significantly higher binding affinity compared to the mouse variant.

Table 2: Comparative MHC Binding Data for Gp100 (25-33) Peptides to H-2Db

| Peptide Variant | Method | Finding | Reference |

| Human (KVPRNQDWL) vs. Mouse (EGSRNQDWL) | MHC Stabilization Assay | ~100-fold lower concentration of human peptide required for 50% stabilization of H-2Db on RMA-S cells. | |

| Human (KVPRNQDWL) vs. Mouse (EGSRNQDWL) | T-cell Activation (IFN-γ release) | ~1000-fold lower concentration of human peptide required for half-maximal IFN-γ release. | |

| Modified Mouse (EGPRNQDWL) | Surface Plasmon Resonance (SPR) | Dissociation constant (KD) of 8000 nM for binding of the pMel TCR to the peptide/H-2Db complex. |

Experimental Protocols

This section outlines the methodologies for key experiments involving the Gp100 (25-33) peptide.

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Gp100 (25-33) peptides are typically synthesized using an automated peptide synthesizer following the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid) is swelled in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) and added to the resin to form the peptide bond. The completion of the coupling reaction can be monitored by a colorimetric test such as the Kaiser test.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilized.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude lyophilized peptide is purified by RP-HPLC.

-

Column: A C18 column is commonly used.

-

Solvents:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing concentration of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions containing the purified peptide are collected, and their purity is confirmed by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product.

MHC Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize "empty" MHC class I molecules on the surface of TAP-deficient cell lines like RMA-S.

-

Cell Culture: RMA-S cells are cultured overnight at a reduced temperature (e.g., 26°C) to promote the surface expression of unstable, empty MHC class I molecules.

-

Peptide Incubation: The cells are washed and incubated with various concentrations of the Gp100 (25-33) peptide for several hours at the reduced temperature.

-

Thermal Challenge: The cells are then shifted to 37°C for a few hours to induce the dissociation of unstable peptide-MHC complexes.

-

Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for the H-2Db molecule.

-

Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI in the presence of the peptide compared to the no-peptide control indicates stabilization of the MHC molecules on the cell surface.

T-Cell Activation Assay (IFN-γ ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of antigen-specific, cytokine-secreting T cells.

-

Plate Coating: An ELISpot plate is coated with a capture antibody specific for IFN-γ overnight at 4°C.

-

Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., RPMI medium with 10% fetal bovine serum) to prevent non-specific binding.

-

Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals or patients are added to the wells.

-

Peptide Stimulation: The Gp100 (25-33) peptide is added to the wells at various concentrations to stimulate the T cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: The cells are removed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.

-

Analysis: The plate is washed and dried, and the spots, each representing a single IFN-γ-secreting cell, are counted using an ELISpot reader.

Signaling Pathways and Experimental Workflows

The interaction of the Gp100 (25-33) peptide presented on an H-2Db molecule with its cognate T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade leading to T-cell activation.

MHC Class I Antigen Processing and Presentation Pathway

The Gp100 protein, like other intracellular proteins, is processed through the endogenous pathway for presentation on MHC class I molecules.

Caption: MHC Class I processing and presentation of Gp100.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the Gp100 (25-33)-H-2Db complex, the TCR initiates a signaling cascade that leads to T-cell activation, proliferation, and effector functions.

Caption: TCR signaling cascade upon Gp100 recognition.

Experimental Workflow for T-Cell Activation Analysis

The following diagram illustrates a typical workflow for assessing T-cell activation in response to the Gp100 (25-33) peptide.

Caption: Workflow for Gp100-specific T-cell activation.

References

Technical Guide: Cross-reactivity of Gp100 (25-33) Specific T Cells with Self-Antigens

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the immunological principles governing the cross-reactivity of T cells specific for the Gp100 (25-33) epitope, a key target in melanoma immunotherapy. It details the molecular basis for breaking self-tolerance, quantitative measures of T-cell receptor affinity and function, and the experimental protocols used to assess these phenomena.

Introduction: Targeting Self-Antigens in Cancer Immunotherapy

The glycoprotein 100 (gp100, also known as pmel 17) is a melanosomal differentiation antigen expressed by normal melanocytes and the majority of malignant melanomas.[1][2] As a nonmutated, tissue-specific protein, it represents a class of tumor-associated antigens known as "self-antigens." The immune system is generally tolerant to self-antigens to prevent autoimmunity, which makes them poorly immunogenic.[1][2] A central challenge in cancer immunotherapy is to overcome this self-tolerance and generate a potent T-cell response capable of recognizing and eliminating tumor cells.

The Gp100 (25-33) peptide is a well-characterized, H-2Db-restricted epitope in mice that has been a focal point of research for developing cancer vaccines.[1] Studies have revealed that xenoimmunization—vaccinating with the human homologue of a self-antigen—can be a powerful strategy to break tolerance. This guide explores the mechanisms of T-cell cross-reactivity induced by this approach, focusing on the critical interplay between peptide-MHC affinity, T-cell receptor (TCR) engagement, and resulting effector functions.

Molecular Basis of Breaking Self-Tolerance

The weak immunogenicity of the murine gp100 (mgp100) self-antigen can be overcome by immunizing with its human counterpart (hgp100). The greater immunogenicity of hgp100 is not due to broad molecular differences but is localized to specific amino acid variations within the Gp100 (25-33) epitope itself.

The murine Gp100 (25-33) sequence is EGSRNQDWL, while the human sequence is KVPRNQDWL. The three N-terminal amino acid differences between the human and mouse peptides result in a significantly higher binding affinity of the human peptide for the MHC class I molecule H-2Db. This enhanced binding leads to more stable peptide-MHC complexes on the surface of antigen-presenting cells, providing a stronger stimulus for T-cell activation.

The T cells activated by the high-affinity human peptide are cross-reactive, meaning they can also recognize and respond to the lower-affinity murine self-antigen expressed by B16 melanoma cells. This phenomenon is the cornerstone of using hgp100 as a vaccine to treat murine melanoma.

Data Presentation: Peptide-MHC Binding and T-Cell Recognition

The quantitative differences in MHC binding and subsequent T-cell recognition are summarized below.

| Peptide Epitope | Sequence | 50% MHC Db Stabilization | Half-Maximal T-Cell IFN-γ Release | Reference(s) |

| hgp10025-33 | K V P R N Q D W L | ~10-8 M | ~10-11 M | |

| mgp10025-33 | E G S R N Q D W L | ~10-6 M | ~10-8 M |

Table 1: A comparison of the human and murine Gp100 (25-33) peptides reveals a ~100-fold increase in the ability of the human peptide to stabilize MHC class I H-2Db molecules and a corresponding ~1,000-fold increase in its ability to trigger IFN-γ release from specific T cells.

Figure 1. Logical flow of breaking self-tolerance via xenoimmunization.

TCR Affinity, Functional Avidity, and Cytokine Profile

While peptide-MHC affinity is a critical first step, the ultimate T-cell response is governed by the interaction between the T-cell receptor (TCR) and the peptide-MHC complex. Studies using different human TCRs reactive to the gp100 antigen highlight that TCR affinity for the ligand correlates with certain effector functions, such as IFN-γ release.

However, this correlation is not absolute across all functions. For instance, a TCR with lower affinity for the gp100 peptide (SILv44) was found to elicit superior IL-17A release compared to higher-affinity TCRs. This indicates that the nature of the TCR-pMHC interaction can qualitatively shape the resulting cytokine profile, a crucial consideration for therapeutic applications. Furthermore, some studies have found that the TCR with the most effective in vivo tumor control was paradoxically the one with the weakest binding affinity in certain in vitro assays, underscoring the complexity of translating biochemical measurements to in vivo efficacy.

Data Presentation: TCR Affinity vs. T-Cell Function

The following table summarizes data from a study comparing three different TCRs recognizing a modified gp100 peptide (2M), demonstrating the relationship between binding affinity and functional avidity for IFN-γ secretion.

| TCR Clone | Peptide | Binding Affinity (KD) | Functional Avidity (EC50 for IFN-γ release) | Reference(s) |

| T4H2 | 2M-gp100 | High | 1.65 nM | |

| R6C12 | 2M-gp100 | Medium | 9.6 nM | |

| SILv44 | 2M-gp100 | Low | 30 nM |

Table 2: A comparison of three TCRs demonstrates a direct correlation between higher binding affinity (lower KD) and greater functional avidity for IFN-γ release (lower EC50).

T-Cell Receptor Signaling Pathway

The recognition of the gp100 peptide-MHC complex by a specific TCR initiates a complex intracellular signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex by the kinase Lck. This triggers the recruitment and activation of ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76.

This initial signaling hub nucleates downstream pathways, including the activation of PLCγ1, which generates the second messengers IP3 and DAG. These molecules ultimately lead to the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the canonical T-cell effector program of cytokine production (e.g., IFN-γ, IL-2), proliferation, and cytotoxicity.

Figure 2. Simplified TCR signaling pathway upon antigen recognition.

Experimental Protocols for Assessing Cross-Reactivity

Evaluating T-cell cross-reactivity requires a suite of specialized in vitro assays. These protocols are designed to quantify various aspects of the T-cell response, from MHC binding to target cell killing.

MHC Class I Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of cells that lack the Transporter associated with Antigen Processing (TAP).

-

Objective: To determine the binding affinity of a peptide for a specific MHC class I allele.

-

Cell Line: RMA-S cells, which are TAP-deficient and thus have low surface expression of "empty" H-2Db molecules.

-

Protocol:

-

Culture RMA-S cells overnight at 26°C to promote the surface expression of unstable MHC molecules.

-

Incubate the cells with serial dilutions of the test peptide (e.g., hgp10025-33 or mgp10025-33) for several hours at 37°C.

-

Peptides that bind to H-2Db will stabilize the complex on the cell surface.

-

Stain the cells with a fluorescently labeled antibody specific for the H-2Db molecule.

-

Analyze the mean fluorescence intensity (MFI) by flow cytometry. The concentration of peptide required to achieve 50% of the maximal MFI is the relative binding affinity.

-

T-Cell Cytokine Release Assay (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IFN-γ) secreted by T cells upon stimulation with an antigen.

-

Objective: To measure the functional avidity of T cells by determining the peptide concentration required to elicit a response.

-

Protocol:

-

Target Cell Preparation: Use target cells expressing the appropriate MHC molecule (e.g., EL-4 cells for H-2b). Pulse the cells with serial dilutions of the peptide for 1-2 hours.

-

Co-culture: Co-culture the peptide-pulsed target cells with gp100-specific CD8+ T cells at a defined effector-to-target ratio (e.g., 3:1).

-

Incubation: Incubate the co-culture for 18-24 hours to allow for T-cell activation and cytokine secretion.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Quantify the concentration of IFN-γ (or other cytokines like TNFα) in the supernatant using a standard sandwich ELISA kit. The peptide concentration that results in half-maximal cytokine release is the EC50 value.

-

Figure 3. Experimental workflow for an ELISA-based cytokine release assay.

Cytotoxicity (51Cr Release) Assay

This classic assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific antigen.

-

Objective: To quantify the cytotoxic potential of antigen-specific T cells.

-

Protocol:

-